![molecular formula C17H26N4O2 B2722017 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034358-62-6](/img/structure/B2722017.png)
4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the introduction of the benzylureido and carboxamide groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted at the 4-position with a benzylureido)methyl group and a carboxamide group. The benzylureido group itself is likely attached to the piperidine ring via a methylene (–CH2–) bridge .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperidine ring, the urea linkage, and the carboxamide group. Each of these functional groups can participate in various chemical reactions. For example, the piperidine ring can undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring, a secondary amine, could make this compound a base. The compound’s solubility would be influenced by the polar urea and carboxamide groups .Scientific Research Applications
- Targeting Protein-Protein Interactions (PPIs) : The compound’s ureido and piperidine moieties make it a potential candidate for disrupting PPIs involved in diseases like cancer or neurodegenerative disorders .
- Anticancer Agents : Researchers explore its potential as an anticancer drug due to its structural resemblance to known kinase inhibitors .
- Boronic Acid Derivatives : The benzylureido group can be modified to create boronic acid derivatives, which are valuable in Suzuki–Miyaura cross-coupling reactions. These reactions enable the formation of carbon–carbon bonds, crucial for drug synthesis and materials science .
- Cellular Imaging Probes : Researchers investigate its use as a fluorescent probe for cellular imaging. The benzyl group may facilitate cellular uptake, while the ureido group could interact with specific cellular targets .
- Metabolic Stability : Understanding how this compound is metabolized in vivo is essential for drug development. Researchers study its stability in liver microsomes and assess potential metabolites .
- Docking Studies : Computational simulations explore the binding interactions of this compound with target proteins. Insights gained from these studies guide further experimental work .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Biological Studies
Pharmacokinetics and Metabolism
Computational Chemistry and Molecular Modeling
Materials Science
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use or observed biological activity. If it shows promise as a drug, for example, future research could involve further optimization of the compound’s structure to improve its efficacy and reduce any potential side effects .
properties
IUPAC Name |
4-[(benzylcarbamoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-20(2)17(23)21-10-8-15(9-11-21)13-19-16(22)18-12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBINPVVDKJGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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